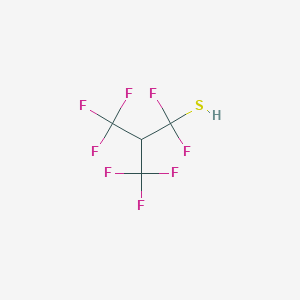
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a thiol group
Preparation Methods
The synthesis of 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol typically involves the introduction of fluorine atoms into the molecular structure through various fluorination reactions. One common method is the reaction of a suitable precursor with elemental fluorine or a fluorinating agent under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive and potentially hazardous fluorine gas.
Chemical Reactions Analysis
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: Fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Industry: Used in the production of specialized materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol exerts its effects involves interactions with molecular targets through its thiol group and fluorinated structure. The thiol group can form covalent bonds with various biomolecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes.
Comparison with Similar Compounds
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol can be compared with other fluorinated thiols and related compounds:
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Similar in structure but lacks the thiol group.
Perfluoroisobutene: Another fluorinated compound with different reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with distinct chemical properties.
The uniqueness of this compound lies in its combination of a highly fluorinated structure with a reactive thiol group, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62619-34-5 |
|---|---|
Molecular Formula |
C4H2F8S |
Molecular Weight |
234.11 g/mol |
IUPAC Name |
1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propane-1-thiol |
InChI |
InChI=1S/C4H2F8S/c5-2(6,7)1(3(8,9)10)4(11,12)13/h1,13H |
InChI Key |
CYHIGGPZYWIVOI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)C(F)(F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















